2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-difluoroph enyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-ylthio acetamide class, characterized by a triazole core substituted with a sulfur-linked acetamide moiety. Key structural features include:
- Triazole ring: A 4-amino group and a 4-(tert-butyl)phenyl substituent at positions 4 and 5, respectively.
- Acetamide side chain: A 3,4-difluorophenyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C20H21F2N5OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H21F2N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-25-26-19(27(18)23)29-11-17(28)24-14-8-9-15(21)16(22)10-14/h4-10H,11,23H2,1-3H3,(H,24,28) |
InChI Key |
RESSETIVWDUSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable aromatic compound.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Final Coupling: The final step involves coupling the triazole derivative with the difluorophenylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, resulting in the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring and difluorophenyl groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the difluorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Implications
The following table summarizes critical structural differences and inferred pharmacological properties:
Functional Group Analysis
- tert-Butylphenyl (target): Increases lipophilicity and steric bulk, likely enhancing pharmacokinetic properties (e.g., half-life) relative to ethyl () or furan () .
- Acetamide Substituent :
- 3,4-Difluorophenyl (target) : Balances electronegativity and lipophilicity, contrasting with trifluoromethyl (, higher metabolic clearance) or dichlorophenyl (, higher toxicity risk) .
Biological Activity
The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its pharmacological significance. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and cellular penetration. The difluorophenyl moiety may contribute to its biological efficacy through various mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds with similar structures have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Activity
A study evaluated a series of phenylthiazoles (related to triazoles) and reported that certain derivatives exhibited rapid bactericidal activity against MRSA strains. The most effective compounds demonstrated a reduction in bacterial counts by three-log within hours, significantly outperforming traditional antibiotics like vancomycin .
| Compound | Bacterial Strain | Reduction in CFU | Time (hours) |
|---|---|---|---|
| 19 | MRSA | 3-log | 2-4 |
| Vancomycin | MRSA | 3-log | 24 |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The core structure of 1,2,4-triazole is prevalent in many antifungal agents due to its ability to inhibit ergosterol synthesis in fungal cell membranes.
Research Findings
A review indicated that various 1,2,4-triazole derivatives exhibit broad-spectrum antifungal activity. These compounds have been tested against several fungal pathogens with varying degrees of success. For instance, specific derivatives showed significant inhibition against Candida species and Aspergillus .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. Compounds similar to 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide have demonstrated efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. For example, one study reported that a related compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating potent cytotoxic effects .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.2 | Induction of apoptosis |
| T47D | 27.3 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
